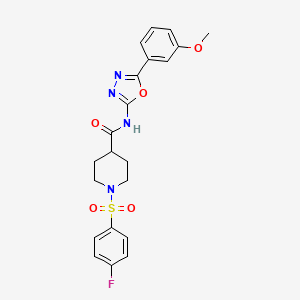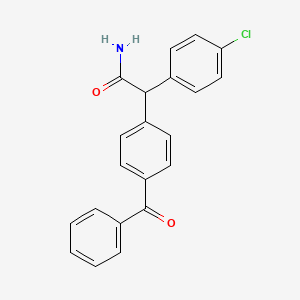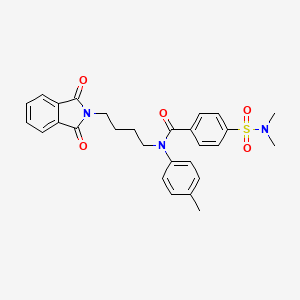![molecular formula C17H20N2OS2 B2406349 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 865545-67-1](/img/structure/B2406349.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Tetrahydrobenzo[d]thiazoles are known to be used in the synthesis of dual kinase inhibitors of CK2 and GSK3β . These inhibitors are important in preventing the deactivation of a tumor suppressor protein (PTEN) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s known that a series of tetrahydrobenzo[d]thiazoles were synthesized for the study of dual kinase inhibitors .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiproliferative Activities
The compound has been noted for its potential in cancer treatment. Thiazole and oxazole derivatives, like N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, have shown a variety of biological activities including antifungal, antiparasitic, anti-inflammatory, and notably, anticancer activities. These compounds have attracted interest due to their antiproliferative and antitumor activities, making them a subject of numerous studies (Guerrero-Pepinosa et al., 2021).
Applications in CNS Activity
Thiazole derivatives have also been recognized for their potential in central nervous system (CNS) activity. Thiazoles have been used to develop various therapeutic agents against different CNS targets due to their broad pharmacophoric properties. This has led to the development of numerous CNS-active agents, highlighting the significant potential of thiazole-containing compounds in overcoming various CNS disorders (Agarwal et al., 2017).
Antimicrobial Properties
Thiazole derivatives have exhibited a wide spectrum of biological activities, including potent antimicrobial properties. The structural modification of the thiazole ring has led to the creation of new molecules with significant antibacterial activities. This highlights the importance of thiazole derivatives in the field of antimicrobial research and their potential in combating bacterial infections (Kashyap et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .
Biochemical Pathways
The compound affects the PTEN signaling pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibition of ck2 and gsk3β prevents this phosphorylation, allowing pten to continue suppressing tumor growth .
Result of Action
By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . This leads to a decrease in tumor growth, as PTEN is able to continue performing its tumor suppressor function .
Biochemische Analyse
Biochemical Properties
It is known that compounds with similar structures have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) through NQO1 enzymatic activity . This suggests that N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide may interact with enzymes such as NQO1 and proteins like NRF2 .
Cellular Effects
In cellular contexts, this compound may exhibit anti-inflammatory activity. This is suggested by the fact that similar compounds have been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells .
Molecular Mechanism
It is speculated that it may disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain . This disruption could lead to the activation of NRF2, which is known to regulate the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to be metabolically stable in human, rat, and mouse liver microsomes and exhibit an optimum half-life (T 1/2) and intrinsic clearance (Cl int) .
Metabolic Pathways
Given its potential interaction with NRF2 and NQO1, it may be involved in pathways related to oxidative stress and inflammation .
Eigenschaften
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-7-8-14-15(11-12)22-17(18-14)19-16(20)9-10-21-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHFNPFIYIRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)


![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)
